![molecular formula C13H17ClN2O B1424903 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 1258641-14-3](/img/structure/B1424903.png)
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide can be achieved through various methods. One common approach involves the reaction of 1-phenylpyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide can be compared with other similar compounds, such as:
N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
2-Chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group and a pyrrolidine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Protein Kinases : Studies have shown that compounds similar to this structure can inhibit specific protein kinases, which are crucial in cell signaling pathways. For instance, inhibition of PI5P4Kγ has been documented, with a reported value of 7.1 nM, indicating strong binding affinity .
- Calcium Release : The compound may initiate cellular signaling cascades through calcium release, affecting various physiological processes .
- Selectivity and Potency : The selectivity profile against other kinases has been evaluated, showing that this compound has a favorable selectivity ratio, minimizing off-target effects .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Neuroprotective Effects : A study demonstrated that similar compounds exhibited neuroprotective properties in models of neurodegeneration by modulating kinase activity and reducing oxidative stress .
- Anticancer Potential : Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through targeted kinase inhibition, suggesting potential therapeutic applications in oncology .
- Pharmacokinetics : In vivo studies showed favorable pharmacokinetic profiles for similar compounds, with good brain penetration and moderate half-lives in mouse models .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-8-13(17)15-9-11-6-7-16(10-11)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLULHBFMUJZNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199991 | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-14-3 | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[(1-phenyl-3-pyrrolidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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